molecular formula C10H6BrN3 B3231383 2-Bromopyrimido[1,2-a]benzimidazole CAS No. 1320211-47-9

2-Bromopyrimido[1,2-a]benzimidazole

Katalognummer B3231383
CAS-Nummer: 1320211-47-9
Molekulargewicht: 248.08 g/mol
InChI-Schlüssel: BNCWJNBNSQMDGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives, such as 2-Bromopyrimido[1,2-a]benzimidazole, are mentioned in the literature as corrosion inhibitors for steels . Benzimidazole is a base and can be deprotonated with stronger bases .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . An efficient and green method for the one-pot three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives has been reported using a new nanoporous catalyst .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is complex. Its 13 C-NMR spectrum showed the presence of CH3 at δ 12.5, and three sets of signals belong to CH2 at δ 20.3, 29.9 and 30.4 ppm .


Chemical Reactions Analysis

Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one . The synthetic procedure involves an acid catalyzed reaction mechanism based on identification of the intermediate arylamides .


Physical And Chemical Properties Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Wissenschaftliche Forschungsanwendungen

Antibiotic and Antiarrhythmic Properties

  • Antibiotic and Antiarrhythmic Properties : The compound 2-aminopyrimido[1,2-a]benzimidazoles, related to 2-Bromopyrimido[1,2-a]benzimidazole, has demonstrated slight antibiotic and antiarrhythmic properties in pharmacological screenings (Asobo et al., 2001).

Antiproliferative Activity Against Cancer Cells

  • Antiproliferative Activity Against Cancer Cells : A series of 2-methylpyrimido[1,2-a]benzimidazole derivatives exhibited cytotoxic activity against various human cancer cell lines, indicating potential for cancer treatment (Nawrocka et al., 2005).

Antibacterial and Antitumor Effects

  • Antibacterial and Antitumor Effects : Some new benzimidazole derivatives have shown noticeable efficiency in microbial infections treatment and tumor inhibition (Khalifa et al., 2018).

Antimicrobial Activity

  • Antimicrobial Activity : The synthesis of new pyrimido[1,2-a]benzimidazoles has led to compounds with significant antimicrobial activity (Pada et al., 2013).
  • Novel Derivatives with Antibacterial Evaluation : Novel derivatives of 2-bromomethyl-benzimidazole, a compound related to this compound, have shown moderate to good antibacterial activity (Ahmadi, 2014).

Wirkmechanismus

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They are known to have a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular .

Zukünftige Richtungen

The development of the benzimidazole core has emerged over the recent years due to its association with a wide range of biological activities . An efficient and green method for the one-pot three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives has been reported, indicating the great potential of these reagents as building blocks in the creation of pyrimidobenzimidazole scaffold .

Eigenschaften

IUPAC Name

2-bromopyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCWJNBNSQMDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC(=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus oxybromide (25 g, 87 mmol) was added to a suspension of benzo[4,5]imidazo[1,2-a]pyrimidin-2-ol (5.2 g, 28.1 mmol) in DCE (Ratio: 1.000, Volume: 93 ml) and DMF (Ratio: 0.01, Volume: 0.927 ml). Heated the reaction mixture to 100° C. for 3 hours. Cooled the reaction to room temperature and concentrated. Diluted with ice water and quenched to pH ˜8 with concentrated ammonium hydroxide. The resulting residue was filtered and washed with water followed by ethyl ether. Dried under vacuum to afford crude 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine (6.97 g, 28.1 mmol, 100% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
93 mL
Type
solvent
Reaction Step One
Name
Quantity
0.927 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromopyrimido[1,2-a]benzimidazole
Reactant of Route 2
2-Bromopyrimido[1,2-a]benzimidazole
Reactant of Route 3
2-Bromopyrimido[1,2-a]benzimidazole
Reactant of Route 4
2-Bromopyrimido[1,2-a]benzimidazole
Reactant of Route 5
2-Bromopyrimido[1,2-a]benzimidazole
Reactant of Route 6
2-Bromopyrimido[1,2-a]benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.